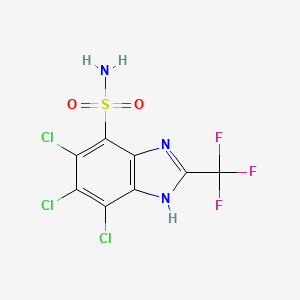
4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a benzimidazole ring substituted with sulfonamide, trichloro, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain substituents or alter the oxidation state of the compound.
Substitution: Commonly involves replacing one of the substituents with another group, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism by which 4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of certain biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A fundamental structure with various derivatives used in pharmaceuticals.
4,5-Dichloro-2-(trifluoromethyl)benzimidazole: Shares similar substituents but differs in the position and number of chlorine atoms.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: Another class of compounds with similar applications in medicinal chemistry
Uniqueness
4-Benzimidazolesulfonamide, 5,6,7-trichloro-2-(trifluoromethyl)- stands out due to its unique combination of substituents, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
89427-44-1 |
|---|---|
Formule moléculaire |
C8H3Cl3F3N3O2S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
5,6,7-trichloro-2-(trifluoromethyl)-1H-benzimidazole-4-sulfonamide |
InChI |
InChI=1S/C8H3Cl3F3N3O2S/c9-1-2(10)4-5(6(3(1)11)20(15,18)19)17-7(16-4)8(12,13)14/h(H,16,17)(H2,15,18,19) |
Clé InChI |
UDBODTGRGGNVRH-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1Cl)Cl)Cl)S(=O)(=O)N)N=C(N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


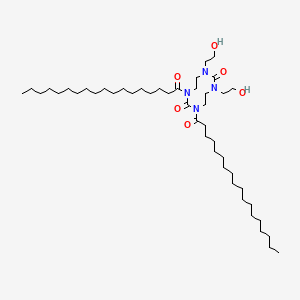
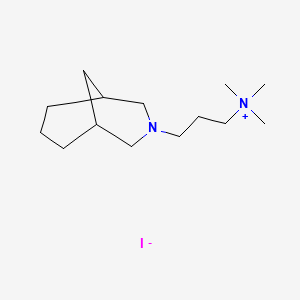

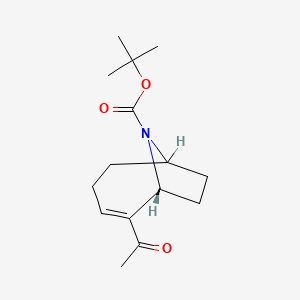
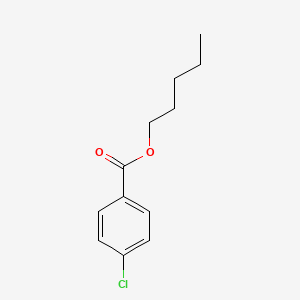
![2-amino-8-(9H-fluoren-9-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13784651.png)
![4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione](/img/structure/B13784657.png)

![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide](/img/structure/B13784676.png)
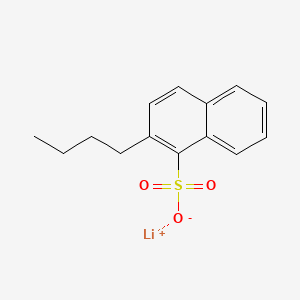
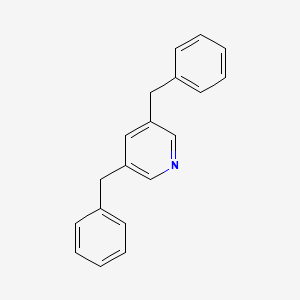
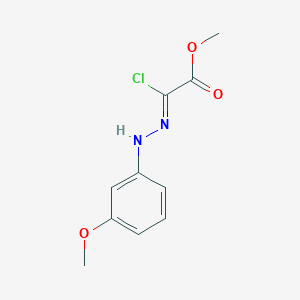
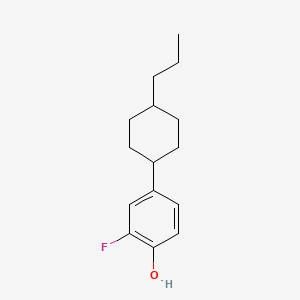
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
